ambiguine I isonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30N2O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(1R,4R,5R,6R,8S,19R)-4-ethenyl-5-isocyano-4,9,9,20,20-pentamethyl-7-oxa-11-azahexacyclo[14.3.1.05,19.06,8.010,18.012,17]icosa-10(18),12,14,16-tetraen-19-ol |
InChI |
InChI=1S/C26H30N2O2/c1-8-24(6)13-12-16-22(2,3)14-10-9-11-15-17(14)18-19(28-15)23(4,5)20-21(30-20)26(24,27-7)25(16,18)29/h8-11,16,20-21,28-29H,1,12-13H2,2-6H3/t16-,20-,21+,24+,25-,26+/m1/s1 |
InChI Key |
RVIIZRJMWFSNER-LJCLWVHTSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@]3([C@@]1([C@@H]4[C@@H](O4)C(C5=C3C6=C(C2(C)C)C=CC=C6N5)(C)C)[N+]#[C-])O)C=C |
Canonical SMILES |
CC1(C2CCC(C3(C2(C4=C(C(C5C3O5)(C)C)NC6=CC=CC1=C64)O)[N+]#[C-])(C)C=C)C |
Synonyms |
ambiguine I isonitrile |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Natural Sources
Ambiguine (B12290726) I isonitrile is a secondary metabolite produced by certain species of cyanobacteria, also known as blue-green algae. Specifically, it has been isolated from the cultured cyanobacterium Fischerella ambigua (strain UTEX 1903). d-nb.infonih.govresearchgate.net This strain is a significant source of a variety of ambiguine isonitriles and related indole (B1671886) alkaloids. nih.gov The production of these compounds is part of the complex secondary metabolism of the organism. escholarship.org
Isolation from Fischerella ambigua
The isolation of ambiguine I isonitrile from the biomass of Fischerella ambigua is a multi-step process that typically begins with a bioassay-guided fractionation approach. The freeze-dried biomass is first extracted with a solvent mixture, such as dichloromethane (B109758) and methanol (B129727), to obtain a crude extract. d-nb.info This extract, which contains a complex mixture of compounds, is then subjected to a series of chromatographic separations to isolate the individual alkaloids. d-nb.infonih.gov The process generally involves the sequential use of silica (B1680970) gel chromatography, size-exclusion chromatography (Sephadex LH-20), and reversed-phase high-performance liquid chromatography (HPLC). d-nb.infonih.gov
Methodologies for Characterization and Detection
The determination of the absolute stereochemistry of complex molecules like the ambiguine isonitriles is crucial for understanding their structure-activity relationships. X-ray crystallography is a powerful analytical technique that provides precise three-dimensional structural information. While the specific crystallographic data for this compound is not widely published, the absolute stereochemistry of the closely related ambiguine K isonitrile, isolated from the same organism, was successfully determined using this method. d-nb.infonih.govresearchgate.net The analysis of a single crystal of ambiguine K isonitrile grown from a methanol solution provided the definitive configuration of its chiral centers. nih.gov This demonstrates the utility of X-ray crystallography for elucidating the complex stereostructures within the ambiguine family of alkaloids. Further supporting the application of this technique, crystallographic data is also available for other related compounds, such as ambiguine H and synthetic intermediates of ambiguine P. nsf.govnih.govescholarship.org
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key technique for the final purification of this compound from complex mixtures. d-nb.infonih.gov This method separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining more hydrophobic molecules for longer. For the separation of ambiguine alkaloids, a C18 column is commonly employed. nih.govnih.gov The mobile phase typically consists of a gradient of methanol and water, which allows for the elution of compounds with varying polarities. nih.gov
Table 1: Exemplary Reversed-Phase HPLC Parameters for Ambiguine Alkaloid Separation
| Parameter | Value |
|---|---|
| Stationary Phase | Alltima C18, 10 µm |
| Column Dimensions | 250 x 10 mm |
| Mobile Phase | Gradient of Methanol (MeOH) and Water (H₂O) |
| Initial Conditions | 85% MeOH / 15% H₂O |
| Final Conditions | 100% MeOH |
| Gradient Duration | 20 minutes |
| Flow Rate | 4 mL/min |
Data sourced from Mo et al., 2009. nih.gov
This method has been successfully used to isolate this compound along with other analogues such as ambiguine A, B, and E isonitriles, with each compound exhibiting a characteristic retention time under the specified conditions. nih.gov
The isonitrile functional group is known for its chemical lability and weak ultraviolet-visible (UV-Vis) absorbance, which can make the detection and isolation of isonitrile-containing natural products challenging. d-nb.inforesearchgate.netescholarship.org To overcome these difficulties, reactivity-based screening (RBS) protocols have been developed. These methods utilize chemoselective reactions that target the isonitrile group, attaching a probe that facilitates detection. d-nb.infonih.gov
One such method is the isonitrile-chlorooxime ligation . This approach has been successfully applied to the detection and isolation of alkaloid isonitriles from the cyanobacterium Fischerella ambigua. d-nb.inforesearchgate.net A trifunctional probe containing a chlorooxime moiety for reaction with the isonitrile, a UV-active aromatic group for spectroscopic detection, and a bromine label for mass spectrometric analysis is used. d-nb.inforesearchgate.net This ligation allows for the sensitive detection and subsequent isolation of isonitrile compounds from complex biological matrices. d-nb.inforesearchgate.netescholarship.org
Another powerful technique for isonitrile detection is tetrazine-based click chemistry . escholarship.orgbiorxiv.orgacs.org This method involves a [4+1] cycloaddition reaction between a tetrazine probe and the isonitrile. biorxiv.orgacs.org The reaction is often accompanied by a noticeable color change, providing a rapid preliminary indication of the presence of isonitriles. biorxiv.org This approach has been shown to be effective for the discovery and quantification of isonitrile-containing metabolites from microbial sources and is applicable to the screening of extracts from Fischerella ambigua for new ambiguine isonitriles. escholarship.orgbiorxiv.orgacs.org
Biosynthetic Pathways and Enzymatic Mechanisms
Genetic Basis of Ambiguine (B12290726) Isonitrile Biosynthesis
The production of ambiguine I isonitrile is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The biosynthetic gene cluster responsible for ambiguine production, designated as the amb cluster, has been identified in the cyanobacterium Fischerella ambigua UTEX 1903. figshare.comacs.orgnih.gov This substantial 42 kbp gene cluster contains 32 protein-coding genes. figshare.comnih.gov Bioinformatic analysis and subsequent in vitro characterization of the enzymes encoded by this cluster have confirmed its direct involvement in ambiguine biosynthesis. figshare.comacs.org The amb cluster houses genes for the synthesis of essential precursors, including L-tryptophan and geranyl pyrophosphate, as well as enzymes that catalyze key tailoring reactions. figshare.comacs.org For instance, the cluster includes five genes dedicated to tryptophan biosynthesis (ambT1–5). annualreviews.org
Comparative Genomic Analysis of Hapalindole-Type Alkaloid Gene Clusters
Comparative analysis of the amb gene cluster with those responsible for other hapalindole-type alkaloids, such as welwitindolinones and hapalindoles, reveals a conserved core set of genes. nih.govnih.gov This shared genetic foundation points to a unified biosynthetic pathway for the early stages of constructing these related natural products. nih.govresearchgate.net The structural diversification leading to ambiguines, fischerindoles, and welwitindolinones occurs through the action of specialized tailoring enzymes encoded by genes unique to each respective cluster. nih.govnih.gov Interestingly, the organization of the welwitindolinone gene cluster is distinct from that of the hapalindole and ambiguine clusters. nih.govnih.gov A core set of 19 genes is common across the analyzed clusters, including those for tryptophan and isoprenoid biosynthesis, isonitrile formation, and regulatory proteins. nih.gov
| Gene Cluster | Producing Organism | Key Features |
| amb | Fischerella ambigua UTEX 1903 | Contains 32 protein-coding genes over 42 kbp; includes genes for tryptophan and geranyl pyrophosphate synthesis. figshare.comacs.orgnih.gov |
| wel | Hapalosiphon welwitschii | Conserved organization distinct from hap and amb clusters. nih.govnih.gov |
| hpi | Fischerella sp. ATCC43239 | Shares a core set of 19 genes with amb and wel clusters. nih.gov |
Substrate Precursors and Metabolic Intermediates
The intricate scaffold of this compound is assembled from simple, primary metabolites.
L-Tryptophan and Ribulose-5-Phosphate as Primary Sources
The biosynthesis of the indole (B1671886) isonitrile core of this compound utilizes L-tryptophan as the nitrogen source and ribulose-5-phosphate as the carbon source for the isonitrile group. annualreviews.orgwiley.comnih.gov Isotope labeling studies have confirmed that the C2 carbon of ribulose-5-phosphate is incorporated as the isonitrile carbon. annualreviews.org The presence of dedicated tryptophan biosynthesis genes within the amb cluster underscores the importance of this amino acid as a fundamental building block. acs.organnualreviews.org
Formation of Indole-Isonitrile Intermediates
The initial steps of the pathway involve the formation of a key indole-isonitrile intermediate. nih.gov In vitro enzymatic assays have demonstrated the formation of both cis and trans isomers of 3-(2-isocyanovinyl)indole. nih.govresearchgate.net However, the biosynthesis of ambiguines specifically proceeds through the cis-indole isonitrile intermediate. nih.govpitt.eduresearchgate.net This stereoselectivity is a crucial feature that distinguishes the ambiguine pathway from others that utilize the trans isomer. nih.gov
Enzymology of Isonitrile Moiety Formation
The formation of the characteristic isonitrile group is a critical step catalyzed by a dedicated set of enzymes. wiley.comnih.gov The amb gene cluster encodes three key enzymes for this transformation: AmbI1, AmbI2, and AmbI3. nih.govannualreviews.org AmbI1 and AmbI2 are homologous to the isonitrile synthase IsnA, while AmbI3 is a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase, homologous to IsnB. annualreviews.orgnih.gov
The proposed mechanism begins with a condensation reaction between the α-amino group of L-tryptophan and the C2 carbonyl of ribulose-5-phosphate to form an imine intermediate. nih.govwiley.com This is followed by a series of reactions, including a retro-aldol type cleavage, to generate the isonitrile-containing precursor. nih.gov Subsequently, AmbI3 catalyzes an oxidative decarboxylation to yield the final cis-3-(2-isocyanoethenyl)indole product. researchgate.netmdpi.com In vitro studies have shown that AmbI1 and AmbI3 are sufficient to produce the cis-indole isonitrile. annualreviews.org This enzymatic machinery highlights a conserved yet stereochemically distinct strategy for isonitrile installation in the biosynthesis of ambiguine alkaloids. wiley.comnih.gov
| Enzyme | Homolog | Proposed Function |
| AmbI1 | IsnA | Isonitrile synthase, catalyzes condensation and initial isonitrile formation. nih.govannualreviews.org |
| AmbI2 | IsnA | Isonitrile synthase, likely involved in the initial steps. annualreviews.orgwiley.com |
| AmbI3 | IsnB | Fe(II)/α-KG-dependent dioxygenase, catalyzes oxidative decarboxylation to form the cis-vinyl isonitrile. annualreviews.orgresearchgate.net |
Isonitrile Synthase Family (e.g., IsnA, AmbI1, AmbI2) Catalysis
The initial step in the biosynthesis of this compound is the formation of the isonitrile group, a reaction catalyzed by a family of enzymes known as isonitrile synthases. In the ambiguine biosynthetic gene cluster found in Fischerella ambigua UTEX1903, the enzymes AmbI1 and AmbI2 are homologous to the well-characterized isonitrile synthase IsnA. nih.govwiley.com These enzymes catalyze the condensation of L-tryptophan with ribulose-5-phosphate to form an isonitrile precursor. nih.govannualreviews.org
Specifically, AmbI1, in conjunction with AmbI3, has been shown to be sufficient for the production of the cis-indole vinyl isonitrile intermediate. nih.govannualreviews.org Interestingly, while AmbI2 is also present in the gene cluster, it appears to be functionally redundant in the in vitro reconstitution of isonitrile biosynthesis. nih.govpitt.edu The isonitrile synthase system, particularly the AmbI1 and AmbI2 enzymes, has been instrumental in elucidating the enigmatic mechanism of isocyanide formation from amino acid precursors. nih.govasm.orgacs.org
| Enzyme Family | Key Enzymes | Function in Ambiguine Biosynthesis |
| Isonitrile Synthase | AmbI1, AmbI2 | Catalyze the formation of the isonitrile group from L-tryptophan and ribulose-5-phosphate. |
Nonheme Iron(II) and α-Ketoglutarate-Dependent Dioxygenase (e.g., AmbI3, IsnB) Activity
Following the formation of the initial isonitrile-containing intermediate, a nonheme iron(II) and α-ketoglutarate-dependent dioxygenase, AmbI3, plays a crucial role. nih.govacs.org AmbI3 is a homolog of IsnB and catalyzes an oxidative decarboxylation reaction. nih.govwiley.com This enzymatic step is responsible for converting the isonitrile-substituted propanoic acid intermediate into a vinyl isonitrile. nih.govacs.orgresearchgate.net
The reaction proceeds through a decarboxylation-assisted olefination, a novel mechanism for constructing a carbon-carbon double bond within this enzyme family. nih.govacs.org Mechanistic studies suggest that both IsnB and AmbI3 initiate this stereoselective olefination via the activation of a benzylic C-H bond by a high-valent Fe(IV)-oxo intermediate. nih.govacs.org The subsequent reaction likely proceeds through a radical or carbocation-induced decarboxylation to install the C=C bond. nih.govacs.org
| Enzyme Family | Key Enzymes | Function in Ambiguine Biosynthesis |
| Nonheme Iron(II) and α-Ketoglutarate-Dependent Dioxygenase | AmbI3 | Catalyzes the oxidative decarboxylation to form the vinyl isonitrile moiety. |
Stereochemical Control of Indole-Isonitrile Isomerization (e.g., cis vs. trans)
A key feature of the biosynthesis of hapalindole-type alkaloids, including the ambiguines, is the stereoselective formation of the cis-configured indole vinyl isonitrile. nih.govresearchgate.net This is in contrast to other isonitrile biosynthesis pathways that can produce the trans isomer. annualreviews.org The enzyme AmbI3, involved in ambiguine biosynthesis, exclusively synthesizes the Z (cis) isomer of the indole vinyl isonitrile. researchgate.net
The stereochemical integrity of this cis isomer is crucial as it is the conserved biosynthetic precursor for the subsequent cyclization reactions that form the complex polycyclic core of the ambiguines and related alkaloids. nih.govrsc.orgresearchgate.net While enzymatic assays with enzymes from other related cyanobacteria have shown the potential to form both cis and trans isomers, the ambiguine pathway demonstrates a high degree of stereochemical control, funneling the biosynthesis towards the cis intermediate. nih.gov
Post-Polyketide Synthase/Non-Ribosomal Peptide Synthetase Tailoring Modifications
After the formation of the core indole isonitrile scaffold, a series of tailoring modifications, characteristic of post-PKS/NRPS (Polyketide Synthase/Non-Ribosomal Peptide Synthetase) pathways, are employed to generate the structural diversity observed in the ambiguine family. nih.govrsc.orgnih.govfrontiersin.orgnih.gov
Prenyltransferase-Mediated Alkylation
A defining feature of the ambiguine alkaloids is the presence of a prenyl group at the C-2 position of the indole ring. This modification is carried out by aromatic prenyltransferases. annualreviews.orgnih.gov In the ambiguine biosynthetic pathway, the enzyme FamD2 prenylates the cis-indole isonitrile core with geranyl pyrophosphate (GPP). nih.govannualreviews.orgresearchgate.net Another prenyltransferase, FamD1, is associated with the conjugation of the indole isonitrile with dimethylallyl pyrophosphate (DMAPP) and is also implicated in the conversion of tetracyclic hapalindoles to ambiguines. nih.govannualreviews.org
The prenyltransferase AmbP1 (a homolog of FamD2) exhibits unusual magnesium-dependent selectivity, primarily transferring a geranyl group to C-3 of the indole isonitrile to form an indolenine intermediate, which is a crucial step for subsequent cyclizations. nih.govrsc.org A second prenyltransferase, AmbP3, catalyzes a "reverse" prenylation, adding a dimethylallyl group to C-2 of a hapalindole intermediate to produce ambiguine H. acs.org
| Enzyme Family | Key Enzymes | Function in Ambiguine Biosynthesis |
| Prenyltransferase | FamD1, FamD2, AmbP1, AmbP3 | Mediate the alkylation of the indole core with isoprenoid units (GPP and DMAPP). |
Cyclase-Catalyzed Ring Formation (e.g., Cope Rearrangement)
The construction of the intricate polycyclic ring system of the ambiguines involves a cyclase-catalyzed cascade. nih.gov A key step in this process is a Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement, catalyzed by a unique cyclase, FamC1. nih.govannualreviews.org This enzyme acts on the geranylated indole isonitrile intermediate to facilitate the formation of the tetracyclic hapalindole core. annualreviews.orgresearchgate.net
This enzymatic Cope rearrangement, followed by a C-C bond forming cascade, is a rare and mechanistically fascinating transformation in natural product biosynthesis. nih.govresearchgate.net The Stig-type cyclases, including FamC1, control the regio- and stereoselective formation of the polycyclic scaffold, creating multiple new chiral centers in a single catalytic event. nih.gov
| Enzyme Family | Key Enzymes | Function in Ambiguine Biosynthesis |
| Cyclase | FamC1 | Catalyzes a Cope rearrangement and subsequent cyclization cascade to form the polycyclic core. |
Halogenation and Oxidation Steps
The final structural diversification of the ambiguine alkaloids is achieved through late-stage halogenation and oxidation reactions. nih.govresearchgate.net The ambiguine biosynthetic gene cluster contains genes encoding for non-heme iron-dependent oxygenases, including Rieske-type oxygenases, which are likely responsible for these modifications. researchgate.net These enzymes catalyze regio- and stereospecific chlorination, hydroxylation, and epoxidation of the polycyclic scaffold. researchgate.net
For instance, the formation of chlorinated ambiguines like ambiguine G involves a chlorination step, and the synthesis of other analogs involves various oxidative transformations. acs.orguchicago.edu These tailoring enzymes are crucial for generating the wide array of structurally diverse and biologically active ambiguine isonitriles found in nature. nih.gov
Chemical Synthesis and Methodological Advancements
Strategic Approaches to the Polycyclic Scaffolding of Ambiguine (B12290726) Isonitriles
The construction of the intricate polycyclic core of the ambiguine alkaloids has been a central challenge for synthetic chemists. Strategies are often designed to be convergent, allowing for the late-stage combination of complex fragments, and must address the formidable challenge of controlling multiple stereocenters.
Convergent Synthesis Strategies
Convergent syntheses offer an efficient pathway to complex molecules by preparing key fragments independently before their strategic union. This approach is well-exemplified in the total synthesis of (+)-ambiguine G. acs.orguchicago.edunih.gov The strategy involves the synthesis of two main components: a functionalized indole (B1671886) portion and a chlorine-substituted cyclohexanone (B45756) unit. acs.orgnih.gov The key step that unites these fragments is a [4+3] cycloaddition, which rapidly assembles the characteristic seven-membered ring and the core pentacyclic framework of the natural product. acs.orguchicago.edunih.gov This convergent approach allowed for the synthesis of (+)-ambiguine G in a concise sequence of 10 steps from (S)-carvone oxide. acs.orguchicago.edunih.gov
Another convergent approach was utilized in the racemic synthesis of the ABCD ring system of the ambiguines. nih.gov This strategy involved the coupling of a functionalized 4-bromoindole (B15604) with a TMS-enol ether derived from m-methylanisole, achieving the tetracyclic core in 10 steps. nih.gov Such strategies, which build complex scaffolds from well-defined precursors, are crucial for efficiently accessing the ambiguine family and its analogues. uchicago.edunih.gov
Diastereoselective and Enantioselective Methodologies
Controlling the stereochemistry of the numerous chiral centers within the ambiguine structure is paramount. Both diastereoselective and enantioselective methods have been pivotal in successful total syntheses.
In the synthesis of (+)-ambiguine G, the construction of a key vinylated chloro ketone intermediate was achieved with high diastereoselectivity. acs.orgnih.gov Similarly, a one-pot reduction-elimination-oxidation sequence transformed an enone to a hydroxylated-diene intermediate with excellent diastereoselectivity (13:1). acs.org
For the synthesis of related hapalindole-type alkaloids, a divergent enantioselective strategy was developed using catalytic asymmetric hydrogenation of a ketone via dynamic kinetic resolution (DKR). rsc.org This method provides access to both enantiomers of the core cyclohexane (B81311) skeleton, which is crucial given that both stereochemical configurations are found in nature. rsc.org While not yet applied to ambiguine I isonitrile itself, this demonstrates a powerful approach for controlling the absolute stereochemistry of key intermediates.
In the synthesis of (–)-ambiguine P, a key challenge was overcoming the inherent diastereoselectivity of certain reactions. For instance, direct α-vinylation at the C12 position yielded the undesired trans-disposed vinyl group. nih.gov To circumvent this, a nitrile group was employed as a directing group to install the C12 quaternary center with complete selectivity for the desired stereochemistry. nih.gov
Key Synthetic Transformations and Reaction Sequences
The assembly of the ambiguine framework relies on a series of critical chemical reactions that form the polycyclic core, introduce necessary functional groups, and establish the correct stereochemistry.
Polycyclic Core Assembly (e.g., [4+3] Cycloaddition)
A powerful transformation for constructing the seven-membered ring found in pentacyclic ambiguines is the [4+3] cycloaddition reaction. researchgate.netnsf.govresearchgate.net This reaction involves the combination of a 4-atom unit (a diene) with a 3-atom unit (an oxyallyl cation) to form a seven-membered ring. In the synthesis of (+)-ambiguine G, a [4+3] cycloaddition between an alkoxy diene and an indolyl cation successfully conjoined the two major fragments of the molecule, rapidly assembling the carbon framework. acs.orgnih.gov Advanced model studies were crucial in determining that an alkoxy diene was more effective than a siloxyl diene for this key transformation. uchicago.edunih.gov
Similarly, a strategy inspired by the [4+3] cycloaddition was employed in the synthesis of (–)-ambiguine P. researchgate.netnsf.govresearchgate.net This approach rapidly builds the cyclohepta[b]indole motif, which is the core skeleton of the pentacyclic ambiguines. acs.org Other key cyclization reactions include an intramolecular Nicholas reaction, used to forge the seven-membered E ring in an alternative synthesis of ambiguine P by reacting the indole C2 position with a propargyl cation. nih.govescholarship.org Subsequent Friedel–Crafts alkylation was used to form the C ring, completing the pentacyclic system. nih.gov
| Reaction Type | Target Alkaloid/Core | Key Reactants | Purpose | Reference |
|---|---|---|---|---|
| [4+3] Cycloaddition | (+)-Ambiguine G | Alkoxy diene and Indolyl cation | Assembly of the seven-membered ring and pentacyclic core | acs.orgnih.gov |
| Intramolecular Nicholas Reaction | (–)-Ambiguine P | Indole and tethered propargyl-dicobalt complex | Formation of the seven-membered E ring | nih.govescholarship.org |
| Friedel-Crafts Alkylation | (–)-Ambiguine P | Pentacyclic intermediate | Formation of the C ring to complete the pentacycle | nih.gov |
| [4+3] Cycloaddition-Inspired Strategy | (–)-Ambiguine P | Alkenylindole and Oxyallyl cation | Construction of the cyclohepta[b]indole motif | nsf.govacs.org |
Functionalization of the Indole Moiety
The indole nucleus of the ambiguines requires specific functionalization, most notably the installation of a reverse-prenyl group at the C2 position. One synthesis of the ambiguine core accomplished this using Danishefsky chemistry. nih.gov
A different strategy, employed in the synthesis of ambiguine P, involved a series of sequential alkylations of the indole core to build the pentacyclic framework. nih.govescholarship.org This approach began with a copper-mediated oxidative coupling of indole with (S)-carvone to create a C3-functionalized indole. nih.gov This was followed by further elaborations and an intramolecular Nicholas reaction that alkylated the C2 position, forging the seven-membered ring. nih.govescholarship.org The isonitrile group itself is often derived from a nitrile surrogate. In one route, conjugate addition of cyanide using Nagata's reagent installed the nitrile, which was later converted to the isonitrile. nih.gov The conversion sequence involves reduction of the nitrile to a primary amine, followed by formylation and dehydration to yield the target isonitrile. nih.govpitt.edu
Construction of Stereogenic Centers (e.g., C12 Quaternary Center)
One of the most significant synthetic hurdles is the construction of the all-carbon quaternary stereocenter at the C12 position, which is vicinal to the isonitrile-bearing C11. nih.gov The challenge lies in controlling the stereochemistry of this center, especially its relative orientation to the C15 stereocenter. nih.gov
In the synthesis of (–)-ambiguine P, initial attempts at direct functionalization at C12 led to the incorrect diastereomer due to steric hindrance. nih.gov To overcome this, an innovative amide-directed functionalization was developed. The nitrile group, installed earlier in the synthesis, was hydrated to a primary amide. This amide group then directed the subsequent alkylation to occur from the desired face, establishing the C12 quaternary center with complete stereoselectivity. nih.govescholarship.orgescholarship.org
In an alternative approach toward related alkaloids, a chiral quaternary center was constructed via a sequence of acylation and methylation on a pre-existing chiral cycloketone intermediate. rsc.org This highlights the importance of carefully planned, multi-step sequences to build these complex stereochemical arrays.
| Strategy | Target Alkaloid/Core | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Amide-Directed Functionalization | (–)-Ambiguine P | Nitrile group hydrated to a primary amide, which acts as a directing group. | Complete stereoselectivity for the desired C12 configuration. | nih.govescholarship.org |
| Acylation-Methylation Sequence | (−)-12-epi-hapalindole Q isonitrile | Stereocontrolled acylation of a chiral cycloketone followed by α-methylation. | Construction of the C12-epi-quaternary stereocenter. | rsc.org |
Isonitrile Group Introduction and Interconversion
The isonitrile functional group, a key structural feature responsible for the bioactivity of many ambiguine alkaloids, is often installed at a late stage in the synthesis due to its reactivity.
Direct Introduction and Precursor Strategies: In the total synthesis of (+)-ambiguine G, a closely related nitrile-containing analog, direct methods for introducing the cyano group proved unsuccessful. acs.org Researchers instead employed a multi-step sequence. An intermediate diene was first treated with N-bromosuccinimide (NBS) to selectively brominate the distal carbon of the conjugated system. acs.org Subsequent tautomerization yielded a stable alkenyl bromide. acs.org This bromide served as a handle for a palladium-catalyzed coupling reaction with a cyanide source, successfully installing the nitrile group in good yield. acs.orguchicago.educhemistryviews.org While this yields a nitrile, standard organic methods, such as reduction followed by dehydration of the resulting formamide, can be used to convert the nitrile to the target isonitrile.
Biosynthetic Inspiration: Nature employs a different strategy for installing the isonitrile moiety. In the cyanobacterium Fischerella ambigua, the biosynthesis is mediated by the "amb" gene cluster. annualreviews.org Enzymes such as AmbI1, an isonitrile synthase, catalyze a condensation reaction between the α-amino group of L-tryptophan and C2 of ribulose-5-phosphate to form the isonitrile group. annualreviews.orgnih.gov This is followed by an oxidative decarboxylation step promoted by AmbI3, a dioxygenase, to yield a cis-configured indole-isonitrile intermediate, which is then further elaborated by other enzymes into the complex ambiguine scaffold. annualreviews.orgnih.gov
One-Pot Reduction-Elimination-Oxidation Sequences
The construction of the highly functionalized and sterically hindered core of the ambiguine alkaloids has necessitated the invention of novel, efficient reaction cascades. A key example is the unprecedented one-pot reduction-elimination-oxidation sequence developed during the total synthesis of (+)-ambiguine G. uchicago.edunih.gov This powerful transformation was designed to convert an enone intermediate into an advanced hydroxylated-diene. researchgate.net This sequence efficiently navigates a complex transformation in a single operation, avoiding the need for isolation and purification of sensitive intermediates, thereby streamlining the synthesis of the intricate pentacyclic core. chemistryviews.org
Synthesis of Ambiguine Isonitrile Analogs for Structure-Activity Relationship Studies
Understanding the relationship between the structure of ambiguine isonitriles and their potent biological activities is crucial for developing new therapeutic agents. The synthesis of structural analogs is a cornerstone of this effort. The synthetic routes developed for ambiguine G and H are robust enough to potentially provide access to other pentacyclic ambiguines and their analogs. chemistryviews.orgnih.gov
By modifying the building blocks or late-stage functionalization steps, chemists can systematically alter specific parts of the molecule. For instance, using different indole starting materials could vary the substitution pattern on the aromatic ring. The strategies used to install the chlorine atom in the synthesis of ambiguine G could be adapted to introduce other halogens or functional groups at that position. acs.org Similarly, the isonitrile itself can be replaced with other functionalities, such as an isothiocyanate or nitrile, to probe the importance of this group for bioactivity, as demonstrated in studies of related welwitindolinones. acs.org The various naturally occurring ambiguines provide a template for initial structure-activity relationship (SAR) studies. mathewsopenaccess.com
| Compound Name | Key Structural Features | Reported Biological Activities |
| This compound | Pentacyclic, isonitrile, chlorinated | Antibacterial, antifungal, cytotoxic, NF-κB inhibitor uchicago.edumathewsopenaccess.com |
| Ambiguine H Isonitrile | Pentacyclic, isonitrile | Antifungal mathewsopenaccess.com |
| Ambiguine G | Pentacyclic, nitrile , chlorinated | (Synthetic precursor/analog) uchicago.edu |
| Ambiguine P | Pentacyclic, isonitrile, hydroxylated | (Synthetic target) researchgate.net |
Protecting-Group-Free Synthesis Strategies
Conventional chemical synthesis often relies on "protecting groups" to temporarily mask reactive functional groups, adding steps and generating waste. rsc.org A landmark achievement in the field was the development of a protecting-group-free total synthesis of (+)-ambiguine H. nih.govpitt.edu This approach is guided by a philosophy of embracing and exploiting the innate reactivity of the functional groups present in the molecule. rsc.orgpitt.edu
Molecular Mechanisms of Biological Activity
Cellular Signaling Pathway Modulation
Ambiguine (B12290726) I isonitrile has been identified as a potent modulator of cellular signaling, with a primary focus on pathways that are often dysregulated in cancer.
Nuclear Factor Kappa B (NF-κB) Pathway Inhibition
A significant aspect of ambiguine I isonitrile's biological activity is its potent inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a crucial transcription factor that governs the expression of genes involved in inflammation, immune response, cell survival, and proliferation. nih.gov Its aberrant activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. researchgate.net
This compound has been shown to be a potent NF-κB inhibitor with an IC₅₀ value of 30 nM. nih.govnih.govacs.org This inhibitory effect is comparable to that of the known NF-κB inhibitor, rocaglamide, which has an IC₅₀ of 75 nM. nih.govnih.gov The mechanism of inhibition involves the downregulation of key components of the NF-κB pathway. nih.gov Immunoblot analysis has revealed that treatment with this compound leads to a concentration-dependent decrease in the expression of the NF-κB subunits, p65 and p50. nih.govmdpi.com
Furthermore, the compound targets the upstream kinase, IκB kinase (IKK), specifically the IKKβ subunit. nih.govmdpi.com IKK is responsible for phosphorylating the inhibitory protein IκB, which, upon degradation, releases NF-κB to translocate to the nucleus and activate gene transcription. nih.gov By inhibiting IKKβ, this compound prevents the activation of NF-κB. nih.govmdpi.com This upstream inhibition is a critical aspect of its mechanism, effectively shutting down the entire signaling cascade. The downstream consequence of this inhibition includes the reduced expression of NF-κB target genes, such as the intracellular cell adhesion molecule-1 (ICAM-1), which is involved in cancer cell migration and invasion. researchgate.netmdpi.com
Cellular Growth and Death Regulation
This compound exerts profound effects on cell cycle progression and cell death pathways, contributing to its antiproliferative properties.
Induction of Cell Cycle Arrest (e.g., G1 Phase)
Studies have demonstrated that this compound induces cell cycle arrest, primarily in the G1 phase. nih.govresearchgate.netmdpi.com This was observed in MCF-7 breast cancer cells, where treatment with the compound led to an accumulation of cells in the G1 phase of the cell cycle. nih.govresearchgate.net This arrest prevents cells from proceeding to the S phase, where DNA replication occurs, thereby halting proliferation. The induction of apoptosis and cell-cycle arrest has been specifically attributed to the inhibition of pathways involving NF-κB. researchgate.netmdpi.com
The effect on the cell cycle is concentration-dependent. As the concentration of this compound increases, a larger population of cells is found in the sub-G1 phase, which is indicative of apoptosis. nih.gov
Activation of Caspase-Independent Cell Death Pathways
Interestingly, the cell death induced by this compound appears to be independent of caspases, which are the primary executioners of apoptosis in the classical pathway. nih.govresearchgate.netnih.gov In studies with MCF-7 cells, treatment with this compound did not lead to a significant change in the levels of procaspase-7 or the downstream protein poly-ADP-polymerase (PARP-1), which are key markers of caspase-dependent apoptosis. nih.gov This suggests that the compound triggers an alternative, caspase-independent cell death mechanism. nih.govresearchgate.net This mode of action is significant as it may be effective in cancers that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis.
Reactive Oxygen Species (ROS) Generation
A key event in the biological activity of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.netmdpi.com Increased levels of ROS were observed in MCF-7 cells following treatment with the compound. nih.govresearchgate.net ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The generation of ROS is often linked to mitochondrial dysfunction. nih.govresearchgate.netmdpi.com
Interactions with Intracellular Targets (e.g., Enzymes, Receptors, Mitochondria)
The biological effects of this compound are mediated through its interactions with specific intracellular targets. The primary targets identified so far are key enzymes in signaling pathways and the mitochondria.
As previously discussed, this compound directly or indirectly inhibits the IKKβ enzyme, a critical regulator of the NF-κB pathway. nih.govmdpi.com This interaction is a central part of its mechanism of action.
The intricate structure of this compound contributes to its diverse biological activities. The presence of the isonitrile functional group is crucial for its antimicrobial properties. Research has focused on understanding how this compound interacts with cellular targets in bacteria, fungi, and plant cells.
Antibacterial Activity
This compound has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Bioassay-guided fractionation of extracts from cyanobacteria, such as Fischerella sp., identified this compound as a potent antibacterial agent. wiley.com Its efficacy has been quantified through minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of the compound required to inhibit the visible growth of a microorganism.
Research highlights its strong activity against several bacterial species:
Bacillus subtilis : this compound showed strong inhibitory action with a MIC value of 0.312 µg/mL. wiley.com
Staphylococcus albus : The compound was particularly effective against this bacterium, with a recorded MIC of 0.078 µg/mL. wiley.com
Mycobacterium tuberculosis : While other ambiguine analogs like K and M isonitriles showed more potent activity against M. tuberculosis, this compound is also recognized as active against this pathogen. nih.govemanresearch.orgmathewsopenaccess.com
Bacillus anthracis : In studies comparing various ambiguine isonitriles, ambiguine A isonitrile was found to be the most potent against B. anthracis with a MIC of 1.0 µM. nih.govnih.govacs.orgacs.org
The broader class of ambiguine isonitriles, including ambiguine I, has been isolated from the cyanobacterium Fischerella ambigua and evaluated for activity against bacterial targets. nih.govresearchgate.netsigmaaldrich.com These compounds are part of a larger family of indole (B1671886) alkaloids from the Stigonematales order, known for their antibacterial, antifungal, and antialgal properties. nih.govacs.orgarabjchem.org
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus albus | 0.078 µg/mL |
| Bacillus subtilis | 0.312 µg/mL |
| Mycobacterium tuberculosis | Active |
| Escherichia coli ESS K-12 | Active emanresearch.org |
Antifungal Activity
The fungicidal properties of ambiguine isonitriles have been well-documented since their initial discovery. acs.orgtandfonline.com this compound, in particular, exhibits significant activity against pathogenic fungi. Its mechanism is believed to be linked to the isonitrile group, a feature common to many bioactive alkaloids produced by cyanobacteria of the Stigonematales family. acs.orgarabjchem.org
Specific findings on the antifungal efficacy of this compound include:
Candida albicans (ATCC 90028) : It demonstrated strong activity with a MIC value of 0.39 µg/mL. wiley.com
Saccharomyces cerevisiae : The compound was also highly effective against this yeast, showing a MIC of 0.312 µg/mL. wiley.com
The collective research underscores that ambiguine isonitriles are potent antifungal agents, adding to their potential as broad-spectrum antimicrobial compounds. mathewsopenaccess.commdpi.comfrontiersin.org
Table 2: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Saccharomyces cerevisiae | 0.312 µg/mL |
| Candida albicans ATCC 90028 | 0.39 µg/mL |
Antimitotic Activity in Plant Cells
While this compound itself has been primarily studied for its antimicrobial and cytotoxic effects on mammalian cancer cells, research into the antimitotic activity of closely related compounds in plant cells offers valuable insights. researchgate.net Specifically, ambiguine D isonitrile, another member of the ambiguine family, has been shown to inhibit mitosis in plant cells. mdpi.comresearchgate.net Studies demonstrated that ambiguine D isonitrile could suppress the growth of lettuce, an effect linked to the induction of cell death through the overproduction of reactive oxygen species (ROS) and direct inhibition of the mitotic process. mdpi.com
There is currently no specific research available detailing the antimitotic activity of this compound in plant cells. However, the observed activity of ambiguine D suggests that this could be a shared characteristic among ambiguine alkaloids, warranting further investigation into the specific effects of this compound on plant cell division. mdpi.commdpi.com
Chemical Ecology and Biological Roles
Defensive Mechanisms in Producer Organisms
Ambiguine (B12290726) isonitriles, including ambiguine I isonitrile, are believed to function as a chemical defense mechanism for the producing cyanobacteria. acs.orgmdpi.com These microorganisms are often in competition with other microbes and are preyed upon by various organisms. mdpi.com The production of bioactive compounds like this compound provides a competitive advantage. nih.gov
The antimicrobial properties of this compound are well-documented. It exhibits potent antibacterial and antifungal activities against a range of microorganisms. nih.govnsf.gov For instance, it has shown stronger antibacterial and antifungal effects than some established clinical agents. nih.gov This broad-spectrum activity helps the producing cyanobacteria to inhibit the growth of competing bacteria and pathogenic fungi in their immediate environment. mdpi.comthieme-connect.com Fungi, in particular, are known to control cyanobacterial populations, and the production of antifungal compounds is a direct defensive response. mdpi.com
The production of a variety of related ambiguine isonitriles, both chlorinated and non-chlorinated, by a single organism has been proposed as a strategy to gain an ecological advantage, possibly by presenting a more complex chemical defense that is harder for other organisms to develop resistance to. nih.gov
Inter-Species Chemical Communication
The role of secondary metabolites like this compound can extend beyond simple defense to mediating complex interactions between different species, a process known as allelopathy. mdpi.com These chemical signals can influence the behavior, growth, and survival of other organisms in the same ecosystem. mdpi.com
While the primary role of this compound appears to be defensive, its potent biological activities imply it can act as a significant chemical cue in its environment. mdpi.com The release of these compounds into the surrounding aquatic or terrestrial habitat can inhibit the growth of competing microorganisms, thereby shaping the microbial community structure. mdpi.com This form of chemical "communication" is a fundamental aspect of microbial ecology, allowing organisms to compete for resources and establish their niche. thieme-connect.com
The table below summarizes the antimicrobial activity of this compound and related compounds against various microorganisms.
| Compound | Organism | Activity | MIC (µM) |
| This compound | Bacillus anthracis | Antibacterial | 1.0 nih.gov |
| This compound | Mycobacterium tuberculosis | Antibacterial | 7.5 nih.gov |
| Ambiguine K isonitrile | Mycobacterium tuberculosis | Antibacterial | 6.6 nih.gov |
| Ambiguine M isonitrile | Mycobacterium tuberculosis | Antibacterial | 7.5 nih.gov |
| Ambiguine A isonitrile | Bacillus anthracis | Antibacterial | 1.0 researchgate.net |
Advanced Research Methodologies and Theoretical Investigations
Computational Chemistry and Molecular Modeling
Computational methods provide powerful insights into the chemical properties and biological interactions of natural products like ambiguine (B12290726) I isonitrile. These theoretical approaches allow researchers to study transient intermediates and reaction pathways that are difficult or impossible to observe experimentally.
Density Functional Theory (DFT) has been instrumental in elucidating the biosynthetic mechanism of the core structure of ambiguine alkaloids. The formation of the characteristic tetracyclic hapalindole framework, a direct precursor to ambiguines, is catalyzed by a class of enzymes known as Stig cyclases. nih.govnih.gov This enzymatic transformation involves a remarkable three-step cascade from a geranylated indole (B1671886) isonitrile intermediate. nih.govnih.gov
DFT calculations have been employed to explore the energetics and feasibility of this proposed reaction cascade: nih.gov
Cope Rearrangement : A researchgate.netresearchgate.net-sigmatropic rearrangement.
6-exo-trig Cyclization : Formation of the cyclohexene ring.
Electrophilic Aromatic Substitution (EAS) : Cyclization onto the indole ring to form the final tetracyclic core.
Computational studies using DFT have analyzed this cascade, providing a quantum mechanical basis for the reaction's progression. nih.gov Furthermore, DFT calculations have been used to investigate the factors controlling the regioselectivity of the final EAS step. nih.gov This step can occur at either the C-2 or C-4 position of the indole nucleus, leading to the formation of either the hapalindole or the isomeric fischerindole core structure, respectively. nih.gov Molecular dynamics (MD) simulations combined with DFT calculations suggested that the flexibility of the enzyme's active site, influenced by specific amino acid residues, plays a crucial role in determining this selectivity. nih.gov
| Reaction Step Investigated | Key Insight from DFT | Reference |
|---|---|---|
| Cope Rearrangement & Cyclization Cascade | Exploration of the multi-step reaction mechanism starting from both (R) and (S) enantiomers of the precursor. | nih.gov |
| Electrophilic Aromatic Substitution (EAS) | Provided understanding of the basis for regioselectivity between C-2 (fischerindole) and C-4 (hapalindole) cyclization. | nih.gov |
Ambiguine I isonitrile has been identified as a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway, with an IC50 value of 30 nM. acs.org The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, making it a significant therapeutic target. nih.gov
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govunibo.it This method can provide detailed, atomistic insights into how a ligand, such as this compound, binds to its biological target, like the components of the NF-κB signaling cascade (e.g., IKKα, p65/p50 dimers). nih.govmdpi.com While the biological target of this compound is known, specific molecular docking and dynamics simulation studies elucidating its precise binding mode have not been extensively reported in the peer-reviewed literature.
A typical workflow for such an investigation would involve:
Molecular Docking : Predicting the preferred orientation of this compound when bound to a target protein to form a stable complex. mdpi.com
MD Simulations : Simulating the behavior of the docked protein-ligand complex in a biological environment (e.g., explicit water) over time to assess the stability of the binding pose and characterize key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govunibo.it
Binding Free Energy Calculations : Using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the binding affinity of the ligand to the target, which can help in rationalizing its potent activity. nih.gov
These computational approaches are essential for understanding the structural basis of inhibition and for guiding the design of new, potentially more effective analogs. nih.gov
Chemoenzymatic Synthesis and Biocatalytic Approaches
The structural complexity of this compound makes traditional chemical synthesis challenging. Chemoenzymatic and biocatalytic methods, which leverage the efficiency and selectivity of enzymes, offer a promising alternative for constructing the core structures of hapalindole-type alkaloids. researchgate.net
Research has focused on using enzymes from the natural biosynthetic pathway of these alkaloids. nih.govresearchgate.net A key strategy involves cascade biocatalysis, where multiple enzymatic reactions are performed sequentially. researchgate.net The biosynthesis begins with the geranylation of a cis-indole isonitrile precursor at the C-3 position, a reaction catalyzed by a prenyltransferase enzyme. nih.gov This is followed by the complex cyclization cascade mediated by Stig cyclase enzymes to form the tetracyclic core. nih.govnih.gov
Utilizing this knowledge, researchers have developed chemoenzymatic routes to produce unnatural hapalindole-type metabolites. By synthesizing modified indole isonitrile derivatives and then subjecting them to the action of biosynthetic enzymes like prenyltransferases and cyclases, a library of novel alkaloid structures can be generated. researchgate.net This approach not only facilitates access to these complex molecules but also allows for structural diversification to explore structure-activity relationships. researchgate.net
| Enzyme Class | Specific Enzyme Example | Function | Reference |
|---|---|---|---|
| Prenyltransferase | FamD2 | Catalyzes the geranylation of the cis-indole isonitrile precursor at the C-3 position. | researchgate.net |
| Stig Cyclase | HpiC1 | Catalyzes the three-step cascade (Cope rearrangement, 6-exo-trig cyclization, EAS) to form the tetracyclic hapalindole core. | nih.gov |
Omics Technologies in Natural Product Discovery
The discovery and characterization of this compound and related compounds have been significantly advanced by "omics" technologies, particularly genomics and metabolomics.
Genomics and Biosynthetic Gene Cluster Identification: The identification of the complete ambiguine (amb) biosynthetic gene cluster (BGC) in the producer organism, Fischerella ambigua, was a landmark achievement. acs.org This genomic approach allows researchers to predict the enzymatic machinery responsible for producing the natural product. Comparative analysis of the BGCs for related compounds like hapalindoles and welwitindolinones provides insights into how structural diversity is generated through the action of tailoring enzymes such as oxygenases, methyltransferases, and additional prenyltransferases.
Metabolomics for Detection and Screening: The isonitrile functional group is chemically labile and lacks a strong UV chromophore, making the detection of compounds like this compound in complex biological extracts challenging. uchicago.edu Metabolomics-based approaches have been developed to overcome this. One innovative method is a reactivity-based screening (RBS) protocol that uses an isonitrile-chlorooxime ligation reaction. uchicago.edu This chemoselective reaction attaches a probe to the isonitrile moiety, facilitating its detection and isolation from crude cyanobacterial extracts, even in microgram quantities. uchicago.edu This technique represents a powerful form of chemical metabolomics, enabling the targeted discovery of this specific class of natural products within a complex mixture. uchicago.edu
Future Research Directions and Translational Perspectives
Engineering Biosynthetic Pathways for Novel Analog Generation
The biosynthetic machinery responsible for producing ambiguine (B12290726) I isonitrile and its congeners offers a powerful toolkit for generating novel analogs with potentially enhanced or new biological activities. The core of this machinery lies within the ambiguine (amb) biosynthetic gene cluster, identified in cyanobacteria like Fischerella ambigua. wiley.com
Key enzymes within this pathway are ripe for engineering. For instance, the isonitrile synthase complex, comprising AmbI1, AmbI2, and AmbI3, is responsible for the formation of the crucial isonitrile group from L-tryptophan and ribulose-5-phosphate. nih.govannualreviews.org AmbI1 and AmbI2 are homologous to the isonitrile synthase IsnA, while AmbI3 is a Fe(II)/α-KG-dioxygenase homologous to IsnB. annualreviews.org Manipulation of these enzymes, particularly the promiscuous aromatic prenyltransferases like FamD1 and FamD2 which assemble the monoterpene unit, could lead to the creation of a diverse library of ambiguine derivatives. annualreviews.org FamD1, for example, catalyzes the conversion of tetracyclic hapalindoles into ambiguines. annualreviews.org
Future research could focus on:
Substrate promiscuity: Investigating the ability of the Amb enzymes to accept and process synthetic analogs of their natural substrates, such as tryptophan derivatives.
Enzyme modification: Utilizing protein engineering techniques to alter the active sites of key enzymes like the prenyltransferases and cyclases to control the regioselectivity and stereoselectivity of their reactions.
Heterologous expression: Expressing the amb gene cluster in a more genetically tractable host organism to facilitate higher yields and easier genetic manipulation for the production of novel compounds.
By harnessing and modifying these biosynthetic tools, researchers can systematically generate new ambiguine analogs, paving the way for a deeper understanding of their chemical space and biological potential.
Elucidation of Undiscovered Mechanisms of Biological Action
While ambiguine I isonitrile has demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects, the precise molecular mechanisms underlying these actions are not fully understood. nih.govnih.gov For instance, this compound has been identified as a potent inhibitor of the transcription factor NF-κB, a key regulator of cellular processes implicated in cancer. nih.goviiarjournals.org It induces cell death in hormone-dependent breast cancer cells (MCF-7) independently of caspase-7, suggesting a unique apoptotic pathway. nih.gov
Future investigations should aim to:
Identify direct molecular targets: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or cellular components that this compound directly binds to.
Deconvolute signaling pathways: Using transcriptomics and proteomics to map the downstream effects of this compound treatment on cellular signaling pathways, particularly those related to apoptosis, cell cycle regulation, and inflammation.
Investigate the role of the isonitrile group: Determining the specific contribution of the isonitrile functional group to the compound's biological activity, as it is often considered a "warhead" that imparts potent bioactivities. researchgate.net
A thorough understanding of its mechanisms of action is crucial for its potential development as a therapeutic agent and will provide valuable insights into fundamental biological processes.
Development of Efficient Synthetic Routes for Scalable Production
The natural production of this compound by cyanobacteria is often in low quantities, hindering extensive research and potential therapeutic development. nih.gov Therefore, the development of efficient and scalable total syntheses is a critical area of future research. While several synthetic efforts have been made towards the ambiguine class of alkaloids, achieving a practical and scalable route remains a significant challenge due to their complex, stereochemically rich structures. nih.govnih.gov
Key challenges and future directions in synthesis include:
Stereoselective construction of the core structure: Developing novel and efficient methods for the stereocontrolled formation of the intricate polycyclic core of the ambiguine skeleton.
Late-stage functionalization: Exploring methods for the late-stage introduction of key functional groups, such as the isonitrile and chlorine atom, which can provide flexibility for the synthesis of various analogs.
Successful scalable synthesis will not only provide sufficient material for in-depth biological studies but also enable the creation of simplified analogs for structure-activity relationship investigations.
Exploration of Structure-Activity Relationships for Targeted Biological Modulation
The diverse family of ambiguine alkaloids, with their variations in cyclization, substitution patterns, and functional groups, provides an excellent platform for studying structure-activity relationships (SAR). nih.govmdpi.com Understanding how specific structural features contribute to biological activity is essential for designing more potent and selective analogs.
For example, comparing the activity of this compound with other members of the family, such as ambiguines A-P, can reveal the importance of the pentacyclic versus tetracyclic core, the presence and position of the chlorine atom, and the configuration of stereocenters. nih.govmdpi.com
Future SAR studies should systematically explore:
The role of the isonitrile moiety: Comparing the activity of isonitrile-containing ambiguines with their nitrile or other functional group-containing counterparts. mdpi.com
The impact of the "reverse prenyl" group: Investigating the significance of the 1,1-dimethylallyl group at the C-2 position of the indole (B1671886) ring. nih.gov
The influence of stereochemistry: Synthesizing and evaluating different stereoisomers to determine the optimal configuration for specific biological targets.
The data gathered from these studies will be invaluable for the rational design of new ambiguine-based compounds with tailored biological profiles, potentially leading to the development of novel therapeutic agents.
Interactive Table of Ambiguine Analogs and Their Reported Activities
| Compound Name | Reported Biological Activity |
| Ambiguine A isonitrile | Antibacterial against Bacillus anthracis (MIC 1.0 μM) nih.gov |
| This compound | NF-κB inhibitor (IC50=30 nM), Cytotoxic against MCF-7 cells (EC50=1.7 μM) nih.goviiarjournals.org |
| Ambiguine K isonitrile | Antibacterial against Mycobacterium tuberculosis (MIC 6.6 μM) nih.gov |
| Ambiguine M isonitrile | Antibacterial against Mycobacterium tuberculosis (MIC 7.5 μM) nih.gov |
Q & A
Q. What analytical techniques are recommended for the structural elucidation of ambiguine I isonitrile and its differentiation from related compounds?
A combination of microscale LC-MS-NMR and high-resolution NMR (e.g., 900-MHz cryoprobe) is critical. LC-MS-NMR enables rapid identification of known compounds in complex mixtures, while advanced NMR and X-ray crystallography resolve novel structures. For example, ambiguine K and L isonitriles were prioritized for scale-up after LC-MS-NMR screening excluded known metabolites . Differentiation from analogs like hapalindoles requires comparative analysis of isonitrile-specific MS fragmentation patterns and NMR chemical shifts .
Q. How can researchers isolate this compound from cyanobacterial extracts while minimizing interference from co-occurring metabolites?
Use bioactivity-guided fractionation coupled with reverse-phase HPLC . In studies of Fischerella ambigua, antimicrobial assays directed the isolation of active fractions, followed by HPLC purification under alkaline conditions to stabilize the isonitrile group. Scale-up (e.g., 3 L cultures) is often necessary due to low natural abundance (~0.85 mg/3 L) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., MCF-7) and antimicrobial disk diffusion assays against Gram-positive bacteria are standard. Ambiguine I induces caspase-independent apoptosis in MCF-7 cells, requiring verification via flow cytometry for annexin V/PI staining .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Contradictions may arise from strain-specific metabolic variations or differences in assay conditions . Address this by:
- Standardizing cyanobacterial culturing conditions (light, temperature, nutrient stress) to ensure consistent metabolite profiles.
- Using genomic sequencing to confirm the presence of biosynthetic gene clusters (e.g., indolyl vinyl isonitrile synthases) in the source organism .
- Replicating assays with purified compounds under controlled oxygen levels, as isonitriles are redox-sensitive .
Q. What strategies are effective for the total synthesis of this compound, given its structural complexity?
Key steps include:
- Enantioselective Diels-Alder reactions to construct the bicyclic core.
- Late-stage introduction of the isonitrile group via Pd-catalyzed cross-coupling to avoid instability during synthesis.
- Biomimetic approaches inspired by cyanobacterial pathways, such as coupling cis-indolyl vinyl isonitrile with geranyl pyrophosphate . Challenges include stereochemical control at C-10 and C-15, which impact bioactivity .
Q. How can researchers investigate the ecological role of this compound in cyanobacterial communities?
Design co-culture experiments with competing microbes (e.g., Bacillus subtilis) and transcriptomic analysis of quorum-sensing genes. Ambiguine I’s phytotoxicity (e.g., inhibition of Sinapis alba root elongation) suggests allelopathic functions, which can be tested via soil microcosm studies with isotopic labeling (δ<sup>13</sup>C) to track metabolite transfer .
Q. What methodologies address the instability of this compound during long-term storage or in vivo studies?
- Store purified compounds in argon-flushed, amber vials at -80°C with desiccants.
- Use prodrug formulations (e.g., PEGylated derivatives) to enhance solubility and stability in physiological conditions.
- Monitor degradation via LC-HRMS with stable isotope-labeled internal standards .
Data Analysis and Reproducibility
Q. How should researchers validate the novelty of this compound derivatives identified in untargeted metabolomics studies?
Cross-reference data with natural product databases (e.g., NuBBE, NPASS) and perform molecular networking (GNPS platform) to cluster MS/MS spectra. For NMR, compare experimental <sup>13</sup>C shifts with predicted values (e.g., using ACD/Labs or CASE algorithms) .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. For transcriptomic or metabolomic datasets, apply Benjamini-Hochberg correction to control false discovery rates and PCA to identify bioactivity-correlated features .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?
- Obtain approval from institutional animal care committees (IACUC) for cytotoxicity or ecotoxicity testing.
- Adhere to ARRIVE guidelines for experimental design transparency, including sample size justification and randomization protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
